3-Chloro-2,4,5-trifluorobenzamide

Fluoroquinolone synthesis Quinolone cyclization Sitafloxacin intermediate

This halogenated benzamide is the validated intermediate for sitafloxacin (4th-gen fluoroquinolone, marketed as Gracevit) and related 8-chloro-6-fluoroquinolone antibacterials. The 3-chloro substituent provides the essential leaving group for nucleophilic aromatic substitution during quinolone ring closure; the 5.7 pp yield advantage over the 3-fluoro analog (92.7% vs. 87.0% under identical Na₂CO₃/DMF/40°C conditions) translates directly to lower API cost-of-goods. Analogs lacking the 3-Cl substitution pattern (e.g., 2,4,5-trifluorobenzamide or 2,3,4,5-tetrafluorobenzamide) produce different quinolone cores with measurably altered antibacterial spectra. Order high-purity material to ensure reproducible cyclization performance.

Molecular Formula C7H3ClF3NO
Molecular Weight 209.55 g/mol
CAS No. 101513-85-3
Cat. No. B6300234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4,5-trifluorobenzamide
CAS101513-85-3
Molecular FormulaC7H3ClF3NO
Molecular Weight209.55 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)Cl)F)C(=O)N
InChIInChI=1S/C7H3ClF3NO/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H2,12,13)
InChIKeyXGIMFAMVOLVNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2,4,5-trifluorobenzamide (CAS 101513-85-3) – Chemical Identity, Key Properties, and Industrial Relevance for Procurement Decisions


3-Chloro-2,4,5-trifluorobenzamide (CAS 101513-85-3) is a halogenated benzamide derivative with the molecular formula C₇H₃ClF₃NO and a molecular weight of 209.55 g/mol [1]. It features a unique 3-chloro-2,4,5-trifluoro substitution pattern on the benzene ring, which imparts distinct electronic and steric properties compared to other fluorinated benzamides [2]. The compound serves as a critical synthetic intermediate in the manufacture of sitafloxacin (DU-6859a), a fourth-generation fluoroquinolone antibiotic, and other quinolonecarboxylic acid antibacterial agents [3]. Its computed XLogP3 of 1.7 and topological polar surface area of 43.1 Ų position it as a moderately lipophilic building block with favorable physicochemical characteristics for downstream pharmaceutical synthesis [1].

Why 3-Chloro-2,4,5-trifluorobenzamide Cannot Be Replaced by 2,4,5-Trifluorobenzamide or 2,3,4,5-Tetrafluorobenzamide in Critical Synthetic Applications


Fluorinated benzamides with differing halogen substitution patterns are not interchangeable in pharmaceutical intermediate applications because the position and identity of each halogen directly govern the reactivity, regioselectivity, and yield of downstream cyclization and condensation steps [1]. The 3-chloro substituent in 3-chloro-2,4,5-trifluorobenzamide provides an essential leaving group for subsequent nucleophilic aromatic substitution reactions during quinolone ring construction, a role that cannot be fulfilled by the 3-fluoro analog (2,3,4,5-tetrafluorobenzamide) or the unsubstituted 3-position in 2,4,5-trifluorobenzamide [2]. Furthermore, the chlorine atom modulates the electron density of the aromatic ring, altering the activation energy of key synthetic transformations and leading to measurably different reaction outcomes compared to close analogs, as demonstrated by patent-level comparative yield data for sitafloxacin intermediates [3].

Quantitative Differentiation Evidence for 3-Chloro-2,4,5-trifluorobenzamide Against Its Closest Analogs


Cyclization Yield in Sitafloxacin Synthesis: 3-Chloro-2,4,5-trifluorobenzamide Derivative Outperforms the 2,3,4,5-Tetrafluoro Analog by 6.6% Absolute Yield

In a direct head-to-head comparison within a single patent (CN103360310A), the cyclization of ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[(1R,2S)-2-fluorocyclopropaneamino]acrylate (derived from 3-chloro-2,4,5-trifluorobenzamide) proceeded with a 92.7% yield to give 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. Under analogous conditions, the corresponding 3-fluoro-substituted substrate (derived from 2,3,4,5-tetrafluorobenzamide) afforded only an 87% yield of the 8-fluoro-quinolone product [1]. This 5.7 percentage point absolute yield advantage demonstrates the superior reactivity of the 3-chloro intermediate in the key ring-closure step.

Fluoroquinolone synthesis Quinolone cyclization Sitafloxacin intermediate Reaction yield comparison

Lipophilicity (XLogP3) of 3-Chloro-2,4,5-trifluorobenzamide Is 55% Higher Than the Non-Chlorinated 2,4,5-Trifluorobenzamide Analog

The computed XLogP3 value for 3-chloro-2,4,5-trifluorobenzamide is 1.7 [1], compared to 1.1 for 2,4,5-trifluorobenzamide (CAS 98349-23-6), which lacks the 3-chloro substituent [2]. This represents a 55% increase in predicted lipophilicity attributable solely to the replacement of a hydrogen atom with chlorine at the 3-position. The 2,3,4,5-tetrafluorobenzamide analog (3-fluoro instead of 3-chloro) has a reported LogP of approximately 2.04 , indicating that chlorine provides an intermediate lipophilicity between hydrogen and fluorine at this position. Increased lipophilicity of the intermediate can influence phase-transfer behavior during workup, solubility in organic reaction media, and the pharmacokinetic profile of downstream products.

Lipophilicity XLogP3 Physicochemical property comparison Drug intermediate design

Sitafloxacin Derived from 3-Chloro-2,4,5-trifluorobenzamide Exhibits 8- to 16-Fold Superior Antibacterial Potency (MIC₉₀) Compared to Ciprofloxacin and Levofloxacin Against Streptococci

Sitafloxacin, for which 3-chloro-2,4,5-trifluorobenzamide is an essential building block in the primary synthetic route [1], demonstrated a MIC₉₀ of 0.06 μg/mL against the Streptococcus milleri group (SMG), making it 8-fold more potent than ciprofloxacin (MIC₉₀ = 0.5 μg/mL) and 16-fold more potent than levofloxacin (MIC₉₀ = 1 μg/mL) in the same study [2]. Against ciprofloxacin-resistant clinical isolates, sitafloxacin maintained MIC₅₀ and MIC₉₀ values at least 3 dilution steps lower than ciprofloxacin [3]. Against Mycobacterium tuberculosis DNA gyrase, the sitafloxacin IC₅₀ was 1.67 mg/L compared to 12.2 mg/L for ciprofloxacin and 13.9 mg/L for levofloxacin, representing a 7.3-fold improvement [4]. While the benzamide intermediate itself is not the active pharmaceutical ingredient, its unique 3-chloro-2,4,5-trifluoro substitution pattern is indispensable for constructing the 8-chloro-6-fluoro quinolone core that confers sitafloxacin's potency advantage over earlier-generation fluoroquinolones.

Antibacterial activity Fluoroquinolone MIC comparison Sitafloxacin Drug resistance

3-Chloro-2,4,5-trifluorobenzamide Commands a Significant Price Premium Over Non-Chlorinated Analogs, Reflecting Its Specialized Role as a Sitafloxacin Precursor

Market pricing data indicates that 3-chloro-2,4,5-trifluorobenzamide is listed at approximately €490 per gram (€1,090 per 5 g) from major suppliers such as abcr [1]. In contrast, the non-chlorinated analog 2,4,5-trifluorobenzamide (CAS 98349-23-6) is available at approximately $54–60 per gram (e.g., 5 g for $270 from AchemBlock; ¥270/1g from Macklin) , and 2,3,4,5-tetrafluorobenzamide (CAS 16582-94-8) at approximately ¥280 per gram (~$38) from Chinese suppliers . This represents a 9- to 13-fold price premium for the 3-chloro derivative. The premium is attributable to the more complex synthesis required to introduce the chlorine selectively at the 3-position (requiring multi-step routes or challenging selective chlorination of 2,4,5-trifluorobenzoic acid with repeated recrystallization, as documented in US 4,851,160 [2]) and the compound's essential role in the sitafloxacin supply chain.

Procurement cost Intermediate pricing Supply chain Fluorinated benzamide

High-Value Application Scenarios for 3-Chloro-2,4,5-trifluorobenzamide Based on Quantitative Evidence


Sitafloxacin (DU-6859a) API Manufacturing: The Definitive Use Case for 3-Chloro-2,4,5-trifluorobenzamide

3-Chloro-2,4,5-trifluorobenzamide is the established intermediate for the commercial synthesis of sitafloxacin, a fourth-generation fluoroquinolone antibiotic marketed as Gracevit in Japan. The compound is converted via hydrolysis to 3-chloro-2,4,5-trifluorobenzoic acid, then through acylation, condensation with cyclopropylamine derivatives, cyclization, and further elaboration to the final quinolonecarboxylic acid API [1]. The 92.7% cyclization yield reported for the 3-chloro intermediate in patent CN103360310A [2] provides a robust process economics foundation, while the resulting sitafloxacin's 8- to 16-fold MIC₉₀ advantage over ciprofloxacin and levofloxacin against streptococci [3] underpins the clinical value proposition. Replacement with 2,4,5-trifluorobenzamide or 2,3,4,5-tetrafluorobenzamide would produce a different quinolone core structure (8-H or 8-F instead of 8-Cl), which is known to alter antibacterial spectrum and potency [4].

Development of Novel 8-Chloro-6-fluoroquinolone Antibacterial Candidates for Resistant Infections

Research groups developing next-generation fluoroquinolones targeting drug-resistant Gram-positive and anaerobic bacteria can use 3-chloro-2,4,5-trifluorobenzamide as a versatile building block to access the 8-chloro-6-fluoro substitution pattern that has been associated with enhanced activity against ciprofloxacin-resistant strains [1]. The intermediate's higher XLogP3 (1.7 vs. 1.1 for the non-chlorinated analog) [2] may also facilitate the design of analogs with improved intracellular penetration. Patent literature from Daiichi Sankyo (now Daiichi Sankyo Co.) demonstrates the broad utility of this intermediate class in generating quinolone libraries with varied 7-position substituents [3].

Process Chemistry Optimization and Scale-Up Studies for Quinolone Cyclization Reactions

The experimentally validated 92.7% cyclization yield of the 3-chloro-2,4,5-trifluorobenzamide-derived enamino ester under mild conditions (Na₂CO₃, DMF, 40°C) [1] makes this intermediate an excellent model substrate for process research studies aimed at further optimizing quinolone ring closure. The 5.7 percentage point yield advantage over the 3-fluoro analog under identical conditions [1] provides a meaningful benchmark for evaluating alternative bases, solvents, and catalysts. The distinct reactivity conferred by the 3-chloro substituent also makes the compound suitable for mechanistic studies comparing leaving group ability (Cl vs. F) in nucleophilic aromatic substitution during quinolone formation [2].

Quote Request

Request a Quote for 3-Chloro-2,4,5-trifluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.